

Application Notes and Protocols for Studying Endocrine Disruption Mechanisms Using Dimestrol

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Compound of Interest

Compound Name: *Dimestrol*

Cat. No.: *B1670655*

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Introduction

Dimestrol, also known as Dienestrol, is a synthetic nonsteroidal estrogen belonging to the stilbestrol group, structurally similar to diethylstilbestrol (DES).^[1] As an estrogen receptor (ER) agonist, **Dimestrol** is a valuable tool for studying the mechanisms of endocrine disruption.^{[2][3]} Endocrine disrupting chemicals (EDCs) interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects. Understanding the interaction of compounds like **Dimestrol** with hormone receptors and their downstream signaling pathways is crucial for assessing the risks of potential EDCs and for the development of safer chemicals and pharmaceuticals.

These application notes provide an overview of **Dimestrol**'s mechanism of action, quantitative data on its biological activity, and detailed protocols for its use in key in vitro and in vivo assays to study endocrine disruption.

Mechanism of Action

Dimestrol, like other estrogens, exerts its effects by binding to and activating estrogen receptors (ER α and ER β).^[2] These receptors are ligand-activated transcription factors. Upon binding, the **Dimestrol**-ER complex undergoes a conformational change, dimerizes, and

translocates to the nucleus. In the nucleus, the complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This can lead to a cascade of cellular events, including cell proliferation, differentiation, and other physiological responses characteristic of estrogenic action.

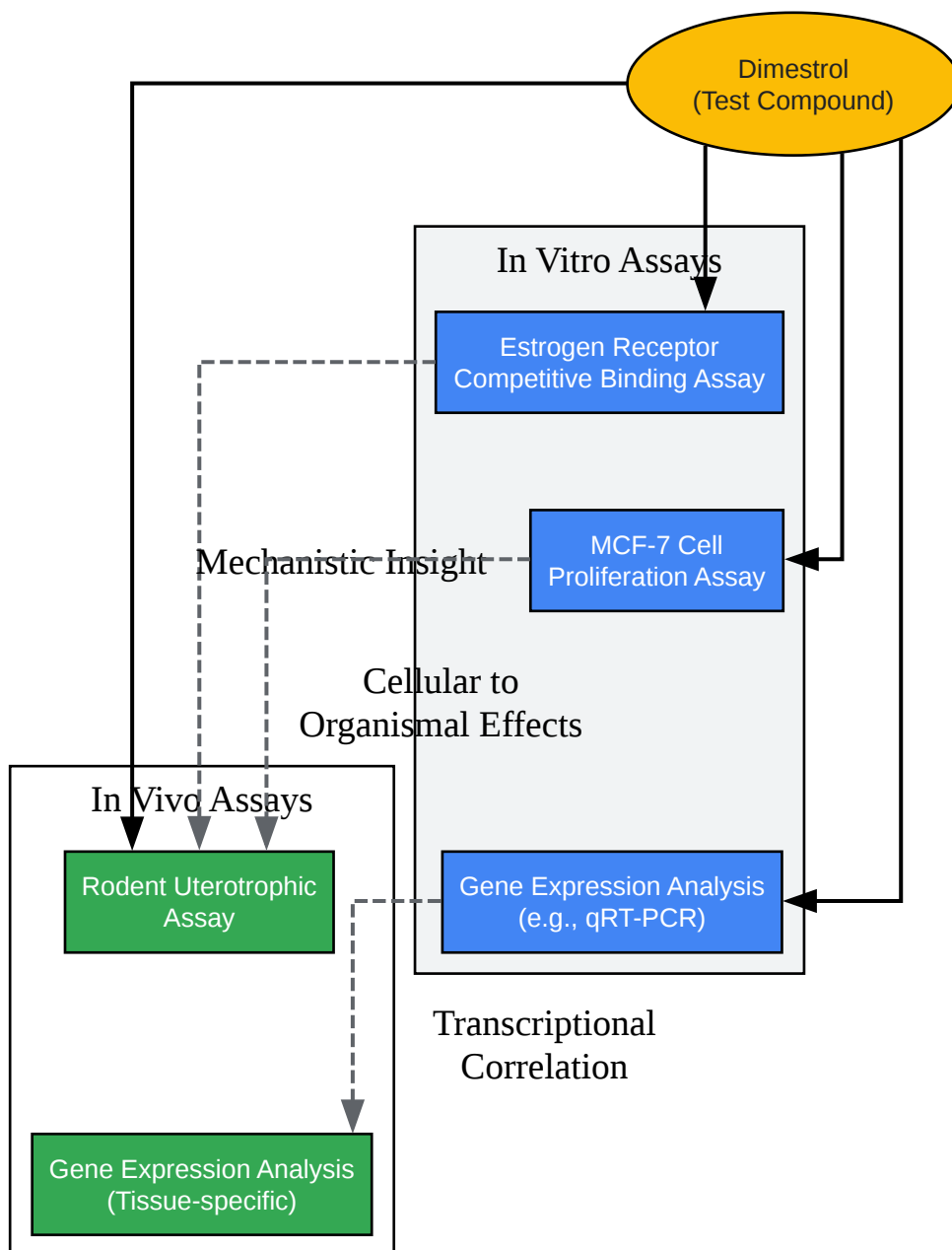
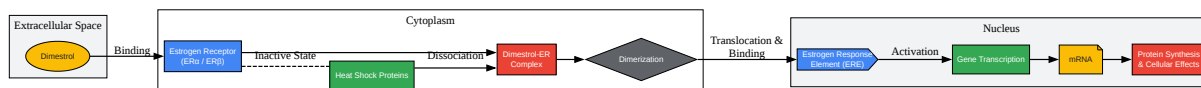
Data Presentation: Quantitative Analysis of Dimestrol Activity

The following table summarizes the available quantitative data on the biological activity of **Dimestrol** and its closely related analog, Diethylstilbestrol (DES), for comparative purposes.

Compound	Parameter	Value	Receptor Subtype	System	Reference
Dienestrol	Relative Binding Affinity (RBA)	~223%	ER α	Not Specified	[1]
	(compared to Estradiol = 100%)	~404%	ER β	Not Specified	[1]
Diethylstilbestrol (DES)	Relative Binding Affinity (RBA)	245 \pm 36%	Nuclear ER	Rat Uterus	[4]
(compared to Estradiol = 100%)					
IC50	~0.2 nM	ER α	Competitive ELISA	[5]	

Note: Specific K_i , EC50, and IC50 values for **Dimestrol** are not readily available in the reviewed literature. The provided Relative Binding Affinity (RBA) indicates a high affinity for both estrogen receptor subtypes. Researchers should experimentally determine the optimal concentration range for their specific assay systems.

Mandatory Visualizations



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